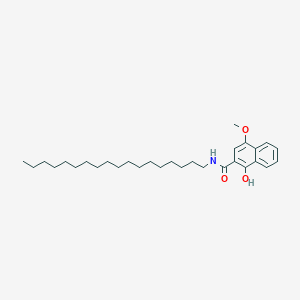![molecular formula C12H22O6 B14366297 [5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol CAS No. 92142-08-0](/img/structure/B14366297.png)
[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is a complex organic compound characterized by its unique structure featuring two dioxolane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of formaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane rings. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its unique structure allows for the encapsulation of therapeutic agents, improving their stability and bioavailability.
Industry
In industry, this compound is used in the production of polymers and resins. Its ability to form stable dioxolane rings makes it an ideal candidate for creating materials with enhanced mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of [5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The dioxolane rings provide stability and facilitate the compound’s binding to its targets, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- [2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Uniqueness
Compared to similar compounds, [5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol stands out due to its dual dioxolane rings. This unique structure imparts enhanced stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
92142-08-0 |
|---|---|
Fórmula molecular |
C12H22O6 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C12H22O6/c1-11(2)15-7(5-13)9(17-11)10-8(6-14)16-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3 |
Clave InChI |
FLXVQAMRSMZNMN-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(C(O1)C2C(OC(O2)(C)C)CO)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



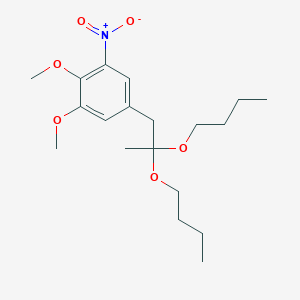
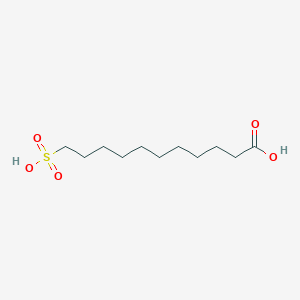
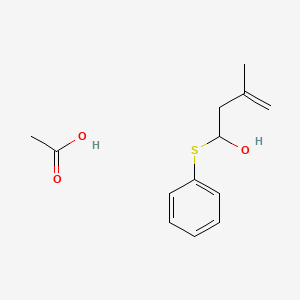
![N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea](/img/structure/B14366253.png)
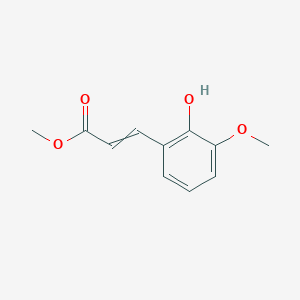


![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)

